Divergent Antitumor Activity: 2′-F-ara-P is Distinguishable from 2′-F-ara-G in T-Cell Leukemia
In a direct head-to-head comparison of seven structurally identical 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl purine nucleosides varying only in the purine base, the target compound 2′-F-ara-P (V) was tested alongside 2′-F-ara-A (I), 2′-F-ara-H (II), 2′-F-ara-6MP (III), its 6-SCH3 analogue (IV), 2′-F-ara-G (VI), and 2′-F-ara-TG (VII) for antitumor activity [1]. The study explicitly reported that only the guanine analogue 2′-F-ara-G (VI) was found to be selectively toxic to human T-cell leukemia CCRF-CEM cells. This directly implies that the target compound 2′-F-ara-P, with its unsubstituted purine base, lacks this selective toxicity, creating a clear functional distinction from the most active member of the series [1].
| Evidence Dimension | Selective cytotoxicity against human T-cell leukemia CCRF-CEM cells |
|---|---|
| Target Compound Data | Not selectively toxic (activity not reported, implying lack of significant effect) |
| Comparator Or Baseline | 2′-F-ara-G (VI): Selectively toxic to CCRF-CEM cells |
| Quantified Difference | Qualitative difference: active vs. inactive in this assay |
| Conditions | In vitro cytotoxicity assay against CCRF-CEM human T-cell leukemia cell line |
Why This Matters
This distinction is critical for researchers studying structure-activity relationships or developing targeted therapies, as it proves the unsubstituted purine base eliminates the selective anti-leukemic activity seen with the guanine analog, making 109304-16-7 a specific negative-control or scaffold-building candidate.
- [1] Chu CK, et al. Nucleosides. CXXXV. Synthesis of some 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purines and their biological activities. Chem Pharm Bull (Tokyo). 1989 Feb;37(2):336-9. doi: 10.1248/cpb.37.336. PMID: 2743479. View Source
